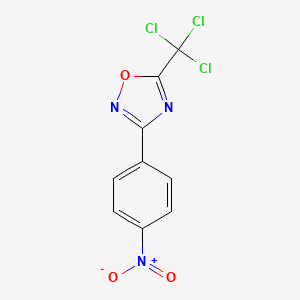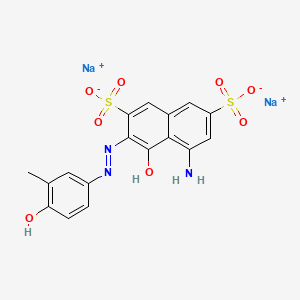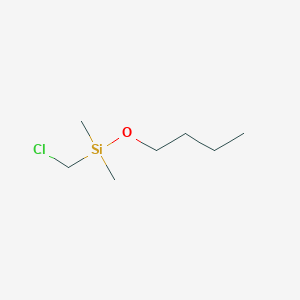
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one is a chemical compound with the molecular formula C7H6F6O3. It is known for its unique structure, which includes two trifluoromethyl groups attached to an oxolanone ring.
Méthodes De Préparation
The synthesis of 2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one typically involves the reaction of trifluoromethyl ketones with suitable reagents under controlled conditions. One common method involves the use of trifluoromethyl acetic acid derivatives in the presence of a base, followed by cyclization to form the oxolanone ring . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and specific temperature and pressure settings .
Analyse Des Réactions Chimiques
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoromethyl groups can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one involves its interaction with molecular targets through its trifluoromethyl groups. These groups can enhance the compound’s binding affinity to enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
2-Hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one can be compared with similar compounds such as:
2,5-Bis(hydroxymethyl)furan: Another compound with hydroxyl groups and a furan ring, used in organic synthesis.
5,5′-Bis(trifluoromethyl)-2,2′-bipyridine: A compound with similar trifluoromethyl groups, used in catalysis and material science.
2-Hydroxy-5-(trifluoromethoxy)benzaldehyde: A compound with a trifluoromethoxy group, used in the synthesis of pharmaceuticals. The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which imparts distinct chemical and physical properties.
Propriétés
Numéro CAS |
101833-11-8 |
|---|---|
Formule moléculaire |
C7H6F6O3 |
Poids moléculaire |
252.11 g/mol |
Nom IUPAC |
2-hydroxy-2-methyl-5,5-bis(trifluoromethyl)oxolan-3-one |
InChI |
InChI=1S/C7H6F6O3/c1-4(15)3(14)2-5(16-4,6(8,9)10)7(11,12)13/h15H,2H2,1H3 |
Clé InChI |
MWYNNQGRHMWJIV-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)CC(O1)(C(F)(F)F)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



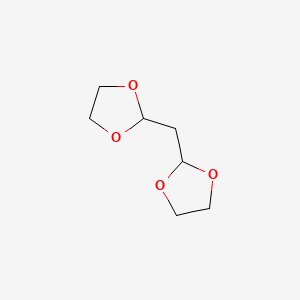

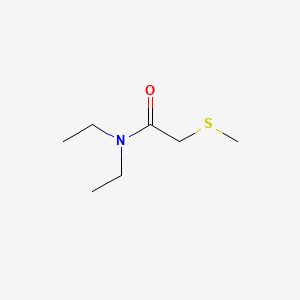
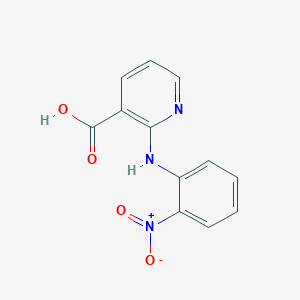
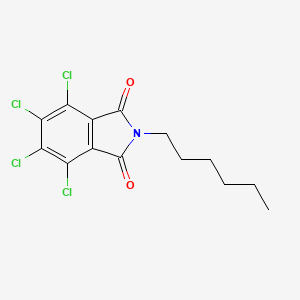
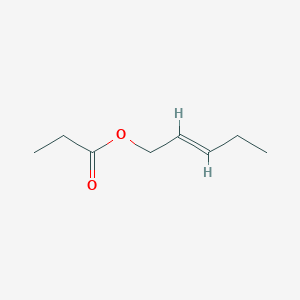
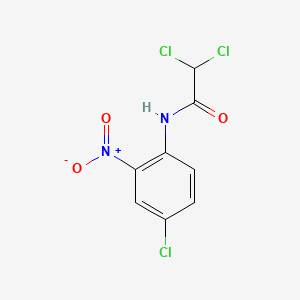
![N-Cyclohexylcyclohexanaminium 2-{[(2-nitrophenyl)sulfanyl]amino}pentanoate](/img/structure/B13738804.png)

